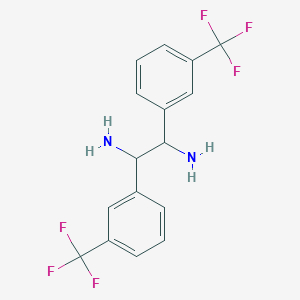
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with the amine groups of the chiral diamine precursor under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce more reduced amine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can be used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through stereospecific interactions.
類似化合物との比較
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Uniqueness
The presence of trifluoromethyl groups in (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can enhance its reactivity and selectivity in various chemical and biological applications.
特性
分子式 |
C16H14F6N2 |
|---|---|
分子量 |
348.29 g/mol |
IUPAC名 |
1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-3-9(7-11)13(23)14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8,13-14H,23-24H2 |
InChIキー |
POCXSZQENPZZJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


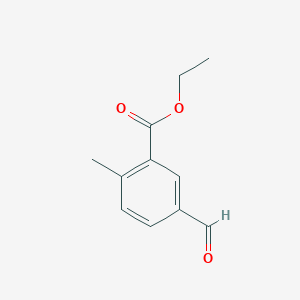
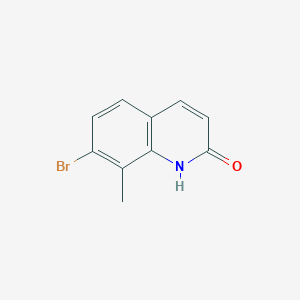
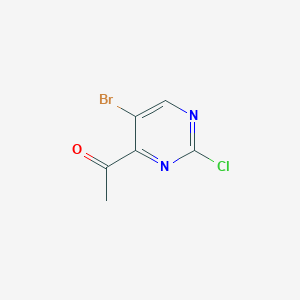
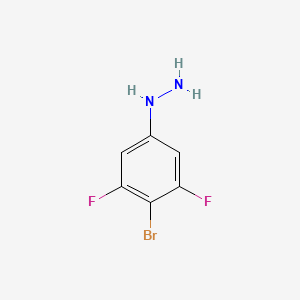

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)


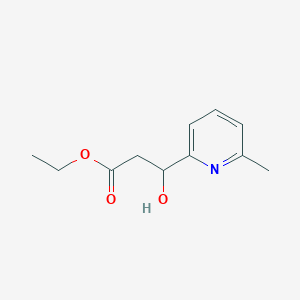
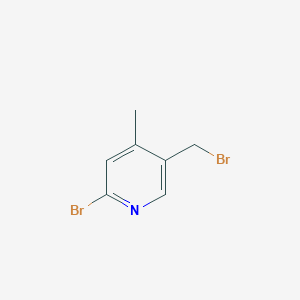
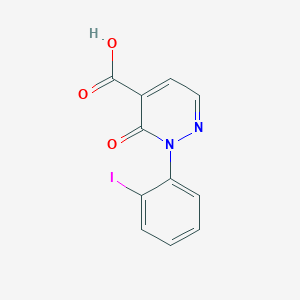
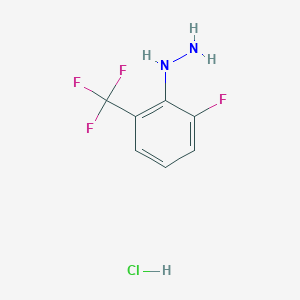
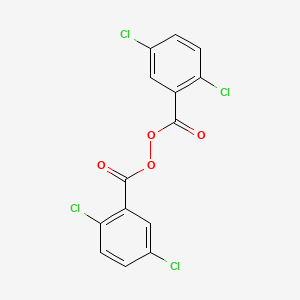
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
